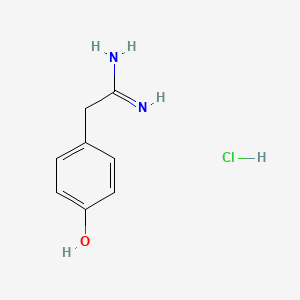

p-Hydroxyphenylacetamidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethanimidamide;hydrochloride |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(10)5-6-1-3-7(11)4-2-6;/h1-4,11H,5H2,(H3,9,10);1H |

InChI Key |

SRUMPPXKBSWXMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of P Hydroxyphenylacetamidine Hydrochloride

Established Synthetic Pathways for p-Hydroxyphenylacetamidine Hydrochloride and Analogues

The construction of the amidine functionality in this compound can be achieved through several established synthetic routes. These methods often begin with readily available precursors and proceed through key intermediates.

Conventional Synthetic Approaches for Amidine Structures

The most prominent and widely utilized method for the synthesis of amidines is the Pinner reaction. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.net This intermediate is then treated with ammonia or an amine to yield the desired amidine. wikipedia.orgwikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the starting material would be p-hydroxyphenylacetonitrile. The synthesis would proceed in two main steps:

Formation of the Pinner Salt: p-Hydroxyphenylacetonitrile is reacted with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride (HCl). This reaction forms the corresponding ethyl p-hydroxyphenylacetimidate hydrochloride. Low temperatures are generally employed during this step to prevent the decomposition of the thermodynamically unstable imidium chloride salt. wikipedia.org

Ammonolysis: The isolated or in situ generated Pinner salt is then treated with ammonia to form this compound.

Table 1: Key Steps in the Pinner Reaction for this compound Synthesis

| Step | Reactants | Reagents | Intermediate/Product | Key Considerations |

| 1 | p-Hydroxyphenylacetonitrile, Ethanol | Anhydrous Hydrogen Chloride (HCl) | Ethyl p-hydroxyphenylacetimidate hydrochloride (Pinner Salt) | Anhydrous conditions, Low temperature |

| 2 | Ethyl p-hydroxyphenylacetimidate hydrochloride | Ammonia | This compound | Completion of the reaction |

Alternative approaches to amidine synthesis exist, although the Pinner reaction remains a primary choice. These can include the direct addition of amines to nitriles, which may be catalyzed by various reagents, and the reaction of amides with aminating agents.

Stereoselective Synthesis Considerations

The structure of this compound itself does not possess a chiral center. However, the synthesis of chiral analogues is a significant area of interest in medicinal chemistry and drug design. When a chiral center is introduced into the molecule, for instance, by substitution at the α-carbon of the acetamidine (B91507) group, stereoselective synthesis becomes crucial to isolate and evaluate the activity of individual enantiomers.

Several strategies can be employed for the stereoselective synthesis of chiral amidines:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be attached to the p-hydroxyphenylacetic acid precursor before its conversion to the corresponding nitrile and subsequent amidine formation. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org

Asymmetric Catalysis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. While less common for the direct synthesis of amidines, asymmetric hydrogenation or other transformations of a prochiral precursor containing the p-hydroxyphenyl group could establish the desired stereocenter early in the synthetic sequence.

Resolution of Racemates: In this method, a racemic mixture of a chiral intermediate or the final product is separated into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Derivatization Strategies and Analogue Synthesis

The structural modification of this compound is a key strategy for investigating its structure-activity relationships (SAR) and for developing new compounds with potentially improved properties.

Design Principles for Structural Modification

The design of analogues of this compound is guided by the principles of medicinal chemistry, aiming to understand how different structural features influence biological activity. Key areas for modification include:

The Phenyl Ring: Substituents can be introduced onto the phenyl ring to alter its electronic properties (electron-donating or electron-withdrawing groups) and steric bulk. The position of these substituents can also be varied to probe the binding pocket of a potential biological target.

The Hydroxyl Group: The phenolic hydroxyl group can be modified to an ether or ester to investigate the importance of this hydrogen bond donor/acceptor. Its position on the ring can also be moved.

The Amidine Group: The basicity and hydrogen bonding capacity of the amidine group can be modulated by N-alkylation or N-arylation.

The Methylene (B1212753) Bridge: The methylene linker between the phenyl ring and the amidine group can be extended, constrained within a ring system, or substituted to alter the conformational flexibility of the molecule.

Structure-activity relationship (SAR) studies of related phenylacetamide derivatives have shown that factors such as the lipophilicity of amine portions and the nature of the linker between aromatic and basic groups can significantly impact biological activity. nih.gov For instance, in a series of phenylacetamide-based sodium channel blockers, the presence of a phenyl ring near the amine and a three-carbon spacer were found to be optimal for potency. nih.gov While not directly on p-hydroxyphenylacetamidines, these findings provide valuable insights for the design of new analogues.

Synthesis of this compound Derivatives for Research Probes

To study the mechanism of action, target engagement, and distribution of this compound, derivatives functionalized as research probes are invaluable. These probes can be equipped with reporter groups such as radioactive isotopes or fluorescent tags.

Radiolabeling: Isotopically labeled versions of this compound, for example with Carbon-14 (¹⁴C), can be synthesized for use in metabolic studies and to quantify drug distribution in tissues. iaea.org The synthesis of ¹⁴C-labeled compounds often involves introducing the radioisotope at a late stage of the synthesis using a commercially available labeled precursor, such as K¹⁴CN. almacgroup.com

Fluorescent Labeling: Fluorescent probes can be created by attaching a fluorophore to the this compound scaffold. The point of attachment should be carefully chosen to minimize perturbation of the compound's biological activity. This might involve linking the fluorophore to the phenyl ring or to a non-critical position on an N-substituent of the amidine.

Biotinylation: Biotinylated probes are useful for affinity-based purification of the biological targets of a compound. nih.govnih.gov A biotin moiety can be attached to this compound via a suitable linker, allowing the resulting conjugate to be used in pull-down assays to identify binding partners. nih.gov The synthesis of such probes requires a functional group on the core molecule that can be chemoselectively reacted with an activated biotin derivative. nih.gov

Advanced Analytical Characterization and Purity Assessment of P Hydroxyphenylacetamidine Hydrochloride

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are fundamental to the structural analysis of organic molecules, providing detailed information about the atomic and molecular structure, as well as the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For p-hydroxyphenylacetamidine hydrochloride, both ¹H and ¹³C NMR would be essential for a complete structural assignment. Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would further confirm the connectivity between protons and carbons. nih.govcolumbia.educolumbia.edu

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂) protons, and the protons associated with the amidine and hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the amidinium carbon. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment.

Expected ¹H and ¹³C NMR Data (Hypothetical):

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 130 |

| Methylene CH₂ | ~3.5 | ~40 |

| Amidinium NH | 8.5 - 9.5 | - |

| Hydroxyl OH | 9.0 - 10.0 | - |

| Quaternary Aromatic C-OH | - | 155 - 160 |

| Quaternary Aromatic C-CH₂ | - | 125 - 130 |

| Amidinium C | - | ~165 |

This table is based on typical chemical shift ranges for similar functional groups and does not represent experimentally verified data for this compound.

High-Resolution Mass Spectrometry (HRMS) Applications in Structural Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS would be used to confirm its molecular formula. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information.

A high-resolution mass spectrometer could provide a measured mass accurate to within a few parts per million (ppm) of the theoretical exact mass, confirming the elemental composition.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the amidinium group, C=N stretch of the amidine, and aromatic C-H and C=C stretches. edinburghanalytical.comnih.govmdpi.comresearchgate.netnih.gov

Expected FT-IR Absorption Bands (Hypothetical):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | 3200 - 3600 (broad) |

| N-H (Amidinium) | 3100 - 3300 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C=N (Amidine) | 1640 - 1690 |

| C=C (Aromatic) | 1450 - 1600 |

This table is based on typical vibrational frequencies for the indicated functional groups and does not represent experimentally verified data for this compound.

Chromatographic Methodologies for Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from any impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Development and Validation

An HPLC method for the analysis of this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netijpsjournal.comthepharmajournal.comnih.govmedcraveonline.com Method development would focus on optimizing the mobile phase composition, pH, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound with good resolution from any potential impurities.

Method validation, following ICH guidelines, would be necessary to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.

Typical HPLC Method Parameters (Hypothetical):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm or 275 nm) |

| Injection Volume | 10 µL |

This table represents a typical starting point for HPLC method development and is not based on a validated method for this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC systems utilize columns with smaller particle sizes (<2 µm), allowing for faster analysis times and higher resolution compared to traditional HPLC. A UHPLC method for this compound would offer improved separation efficiency, which is particularly beneficial for resolving closely related impurities. nih.govresearchgate.netresearchgate.netnih.govmdpi.com The principles of method development and validation for UHPLC are similar to those for HPLC, but with consideration for the higher pressures and faster separation times.

The coupling of UHPLC with mass spectrometry (UHPLC-MS/MS) would provide a highly sensitive and selective method for both the quantification of the main compound and the identification of trace-level impurities. nih.govresearchgate.netnih.govmdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an essential technique in pharmaceutical analysis for separating enantiomers, which are non-superimposable mirror images of a chiral molecule. americanpharmaceuticalreview.com Since enantiomers of a drug can have significantly different pharmacological and toxicological effects, regulatory agencies require the evaluation of the enantiomeric purity of chiral drug substances. americanpharmaceuticalreview.comnih.govmdpi.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. nih.govmdpi.com

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This creates a transient diastereomeric complex with a difference in stability, leading to different retention times for each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. mdpi.commdpi.com

For the enantiomeric purity assessment of this compound, a normal-phase HPLC method could be developed. The method's performance is evaluated based on parameters like resolution between the enantiomer peaks, tailing factor, and precision. nih.gov The enantiomeric excess (% ee), a measure of the purity of the sample, is calculated from the peak areas of the two enantiomers.

Table 1: Hypothetical HPLC Parameters and Results for Chiral Purity of this compound

| Parameter | Value |

| Chromatographic Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 2.0 |

| Area of R-enantiomer (Undesired) | 5,000 |

| Area of S-enantiomer (Desired) | 995,000 |

| Enantiomeric Excess (% ee) | 99.0% |

Thermogravimetric Analysis (TGA) in Material Characterization

When analyzing this compound, the TGA curve would be expected to show distinct stages of mass loss. An initial small weight loss at lower temperatures might correspond to the release of adsorbed water. Subsequent, more significant mass loss events at higher temperatures would indicate the decomposition of the molecule. This could involve the loss of the hydrochloride moiety, followed by the breakdown of the organic structure. nih.gov The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant decomposition events occur. nih.gov

Table 2: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 30 - 120 | 0.5% | Loss of adsorbed water |

| 180 - 250 | 19.5% | Loss of Hydrogen Chloride (HCl) |

| 250 - 400 | 45.0% | Decomposition of the acetamidine (B91507) side chain |

| 400 - 600 | 35.0% | Breakdown of the hydroxyphenyl ring structure |

Coulometric Karl Fischer Titration for Water Content Analysis

The determination of water content is a crucial quality control parameter, as excess water can affect the stability, processability, and stoichiometry of active pharmaceutical ingredients. Coulometric Karl Fischer (KF) titration is an exceptionally accurate and sensitive method for quantifying trace amounts of water in a sample, capable of measuring water levels as low as parts per million (ppm). machinerylubrication.commetrohm.com This technique is an absolute method and does not require titer determination. metrohm.com

The coulometric method differs from the volumetric method in that the iodine required for the reaction with water is generated electrochemically in the titration cell from an iodide-containing reagent. nihs.go.jpmetrohmsiam.com The amount of water is determined by measuring the total charge (in coulombs) required to generate enough iodine to reach the endpoint, based on Faraday's law. metrohm.com This makes it particularly suitable for samples with very low water content, where volumetric titration would be less precise. metrohmsiam.commcckf.com For this compound, a solid sample would be dissolved in a suitable anhydrous solvent and injected into the KF titration cell.

Table 3: Representative Results from Coulometric Karl Fischer Titration

| Parameter | Value |

| Sample Mass | 150.0 mg |

| Solvent | Anhydrous Methanol |

| Endpoint Charge (Q) | 1930 mC |

| Faraday Constant (F) | 96485 C/mol |

| Molar Mass of Water (M) | 18.02 g/mol |

| Calculated Water Mass | 0.18 mg |

| Water Content (%) | 0.12% w/w |

| Water Content (ppm) | 1200 ppm |

Quantitative Nuclear Magnetic Resonance (q-NMR) for Purity Evaluation

Quantitative Nuclear Magnetic Resonance (q-NMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds without the need for an identical reference standard of the analyte. bwise.krbohrium.comnih.gov The fundamental principle of q-NMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. bwise.krusp.org By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a suitable deuterated solvent, the purity of the analyte can be calculated with high accuracy and precision. researchgate.netresearchgate.net

For the purity evaluation of this compound, a suitable internal standard would be chosen that has signals in a region of the ¹H-NMR spectrum that does not overlap with any of the analyte signals. researchgate.net Specific, well-resolved signals for both the analyte and the internal standard are integrated. The purity of the analyte is then calculated using a formula that incorporates the masses of the sample and the standard, their respective molar masses, the integral values, and the number of protons corresponding to each integrated signal. usp.orgnih.gov q-NMR offers a significant advantage over chromatographic methods as it does not require response factors and can provide a direct measure of mass fraction purity. bohrium.comusp.org

Table 4: Example of a q-NMR Purity Assay for this compound

| Parameter | Analyte (p-Hydroxyphenylacetamidine HCl) | Internal Standard (Maleic Acid) |

| Mass (m) | 25.50 mg | 10.20 mg |

| Molar Mass (MW) | 186.63 g/mol | 116.07 g/mol |

| Purity of Standard (P_std) | - | 99.9% |

| Selected Signal (δ, ppm) | 7.20 (d, 2H) | 6.30 (s, 2H) |

| Number of Protons (N) | 2 | 2 |

| Integral Area (I) | 1.00 | 0.64 |

| Calculated Purity (P_analyte) | 99.2% | - |

Despite a comprehensive search for scientific literature, no specific studies detailing the mechanistic biochemical and cellular interactions of this compound could be located. The search did not yield any direct enzyme inhibition assays, characterizations of inhibition mechanisms, or determinations of enzyme kinetic parameters such as Ki or IC50 for this compound.

Similarly, information regarding its receptor binding and ligand interaction profile, including in vitro receptor binding assays and the quantification of its binding affinity (KD determination), is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for this compound.

Mechanistic Biochemical and Cellular Studies of P Hydroxyphenylacetamidine Hydrochloride

Receptor Binding and Ligand Interaction Profiling

Investigation of Binding Specificity and Selectivity

Detailed investigations into the binding specificity and selectivity of p-hydroxyphenylacetamidine hydrochloride are not extensively documented in publicly available scientific literature. The binding profile of a compound is crucial for understanding its potential therapeutic effects and off-target interactions. Typically, determining binding specificity involves screening the compound against a panel of receptors, enzymes, and ion channels. Selectivity is then assessed by comparing its affinity for the primary target versus other biomolecules.

In the broader context of drug development, various methodologies are employed to evaluate these parameters. For instance, ligand binding assays are a common technique used to measure the affinity of a compound for its target protein. Such studies can reveal whether the binding is competitive, non-competitive, or uncompetitive, providing insights into the mechanism of action. The selectivity of a compound is often expressed as a ratio of its binding affinity for the target of interest compared to other related or unrelated targets. A higher selectivity ratio is generally desirable to minimize the potential for off-target effects. Without specific experimental data for this compound, any discussion on its binding profile remains speculative.

Molecular and Cellular Pathway Modulation (in vitro Investigations)

Impact on Specific Intracellular Signaling Pathways (in vitro)

The direct impact of this compound on specific intracellular signaling pathways has not been characterized in detail in available research. The modulation of signaling cascades such as the MAPK/ERK pathway, PI3K/Akt pathway, or JAK/STAT pathway is a common mechanism through which bioactive molecules exert their cellular effects. Investigation into such effects typically involves treating specific cell lines with the compound and subsequently measuring the phosphorylation status or total protein levels of key signaling molecules using techniques like Western blotting or ELISA.

For example, studies on other amidine-containing compounds have shown engagement with various cellular targets, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. However, in the absence of specific studies on this compound, it is not possible to definitively state which, if any, intracellular signaling pathways it modulates.

Modulation of Cellular Processes (in vitro) (e.g., anti-adhesive, anti-invasive properties in specific cell lines)

There is a lack of specific published data demonstrating the anti-adhesive or anti-invasive properties of this compound in any particular cell line. The ability of a compound to interfere with cellular adhesion and invasion is often investigated in the context of cancer research, as these processes are critical for metastasis.

Standard in vitro assays to assess these properties include cell adhesion assays, where the ability of cells to attach to an extracellular matrix-coated surface is quantified in the presence of the test compound. Invasion assays, such as the Boyden chamber assay, measure the ability of cells to migrate through a basement membrane-like barrier. The results of such assays, typically reported as a percentage of inhibition or an IC50 value, would be necessary to characterize the anti-adhesive and anti-invasive potential of this compound.

Investigation of Subcellular Localization and Target Engagement (in vitro cellular models)

Information regarding the subcellular localization and target engagement of this compound within cellular models is not available in the current scientific literature. Understanding where a compound localizes within a cell (e.g., nucleus, cytoplasm, mitochondria) is essential for identifying its molecular targets and mechanism of action.

Techniques to investigate subcellular localization include fluorescence microscopy using tagged versions of the compound or antibodies against its potential targets. Target engagement studies aim to confirm that the compound binds to its intended target within the complex cellular environment. Methods like the cellular thermal shift assay (CETSA) can be employed to assess the binding of a compound to its target protein in intact cells. Without such experimental evidence, the subcellular distribution and the specific molecular targets of this compound remain unknown.

Structure Activity Relationship Sar Investigations of P Hydroxyphenylacetamidine Hydrochloride and Its Analogues

Principles and Methodologies of SAR Studiesnih.govnih.gov

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. researchgate.netnih.gov The core principle is that the activity of a compound is directly related to its structure; therefore, systematic modifications to a molecule can elucidate the key chemical features, or pharmacophores, responsible for its biological effects. nih.gov SAR studies are pivotal in drug discovery for optimizing lead compounds to enhance potency and selectivity while minimizing undesirable properties. nih.gov

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR involves examining how specific structural changes affect biological activity in a non-numerical manner. This approach identifies which functional groups or structural motifs are essential for activity. For instance, in a series of 2-amino-N-phenylacetamide analogues, which share a core structure with p-hydroxyphenylacetamidine, SAR studies revealed that many significant structural modifications led to a loss of biological activity, indicating a "flat" SAR. nih.gov This suggests that the core scaffold is highly optimized for its target interaction.

Key observations from qualitative SAR studies on related amidine-containing compounds often highlight the importance of the amidine group itself. This functional group can participate in crucial non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. nih.gov Altering or replacing the amidine group often results in a significant decrease or complete loss of activity.

Table 1: Illustrative Qualitative SAR Findings for Phenylacetamide Analogues

| Structural Modification | General Effect on Activity | Rationale |

| Significant changes to the phenyl ring | Loss of activity | The specific aromatic system may be critical for binding interactions (e.g., pi-stacking). |

| Alteration of the acetamide (B32628) linker | Generally detrimental | The linker may provide the optimal distance and geometry for positioning key functional groups. |

| Substitution on the terminal amine | Variable, often leads to reduced activity | The nature of the amine is crucial for target engagement, and modifications can disrupt key interactions. |

Computational Chemistry Approaches to SAR

Computational chemistry is indispensable for modern SAR investigations, providing the tools to calculate descriptors, build predictive models, and visualize molecular interactions. nih.gov These methods allow for the rapid screening of virtual compounds, prioritizing synthetic efforts toward the most promising candidates.

Molecular modeling techniques are used to generate the 3D structures of molecules and optimize their geometries. nih.gov Once the structures are obtained, various software packages can calculate a wide range of molecular descriptors. nih.gov

Statistical methods and machine learning algorithms are then employed to build the QSAR models. Techniques range from multiple linear regression (MLR) and partial least squares (PLS) to more complex methods like support vector machines (SVR) and random forests (RF). vjst.vn These computational models are then rigorously validated to ensure their predictive power before being used to screen new compounds. vjst.vn For example, pharmacophore modeling, a computational approach, was used to identify the key structural features of aminophenyl benzamide (B126) derivatives required for their biological activity, leading to a robust 3D-QSAR model. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

No published studies were found that detail molecular docking simulations of p-Hydroxyphenylacetamidine hydrochloride with any biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

No published research was identified that describes molecular dynamics simulations performed on this compound to analyze its conformational flexibility or the stability of its binding to a target.

In Silico Screening and Virtual Library Design

There is no available literature on the use of this compound as a scaffold for in silico screening or the design of virtual libraries of its analogues.

Quantum Chemical Property Analysis

No studies detailing the quantum chemical properties of this compound could be located in the scientific literature.

Experimental SAR Studies Through Analogue Synthesis

No publications were found describing the synthesis of analogues of this compound for the purpose of conducting experimental structure-activity relationship studies.

Metabolic Pathway Research Involving P Hydroxyphenylacetamidine Hydrochloride

Role as a Phase I Metabolite

Phase I metabolism generally involves the introduction or exposure of functional groups on a parent compound, typically through oxidation, reduction, or hydrolysis, making the molecule more polar and easier to excrete. openanesthesia.org The role of p-Hydroxyphenylacetamidine as a product of such reactions is a key area of investigation.

The biotransformation of the vasodilator drug Prenylamine has been extensively studied to identify its various metabolites. Following oral administration, Prenylamine is subject to extensive metabolism, resulting in at least 20 to 25 different metabolic products. nih.gov The primary metabolic pathways include ring hydroxylation, methylation of the resulting phenolic groups, and cleavage of the C-N-C bond, which yields metabolites like amphetamine and diphenylpropylamine. nih.gov

Detailed analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified over 40 phase I metabolites. These include numerous mono-, bis-, tris-, and tetra-hydroxylated versions of Prenylamine, as well as hydroxylated and methoxylated derivatives. nih.gov Notably, the most abundant phase I metabolite has been identified and confirmed as p-hydroxy-prenylamine. nih.govnih.gov However, the formation of p-Hydroxyphenylacetamidine as a metabolite of Prenylamine has not been documented in the scientific literature based on these studies.

Table 1: Selected Documented Phase I Metabolites of Prenylamine

| Metabolite Class | Specific Examples | Metabolic Reaction |

|---|---|---|

| Hydroxylated Metabolites | p-hydroxy-prenylamine, other mono- to tetra-hydroxylated prenylamines | Aromatic Hydroxylation |

| N-Dealkylation Products | Amphetamine, Diphenylpropylamine | C-N Bond Cleavage |

| Hydroxylated Dealkylation Products | Hydroxylated diphenylpropylamine | Aromatic Hydroxylation & C-N Bond Cleavage |

| Methoxylated Metabolites | Hydroxylated and methoxylated prenylamine | Aromatic Hydroxylation & Methylation |

This table summarizes major metabolic products of Prenylamine as identified in human studies. nih.govnih.gov

While direct in vitro studies on the biotransformation of p-Hydroxyphenylacetamidine hydrochloride are not extensively documented, the involvement of major drug-metabolizing enzyme systems can be inferred based on its chemical structure. The molecule contains a phenolic ring and an amidine group, which are known substrates for several key enzyme families.

Cytochrome P450 (CYP450): This superfamily of enzymes is a primary driver of Phase I metabolism, responsible for metabolizing approximately 70-80% of clinical drugs. openanesthesia.org CYP450 enzymes catalyze a variety of oxidative reactions. mdpi.com For a compound like p-Hydroxyphenylacetamidine, CYP450 isoforms would likely be involved in the further oxidation of the aromatic ring, potentially adding a second hydroxyl group to form a catechol derivative.

Monoamine Oxidase (MAO): MAO enzymes are crucial for the oxidative deamination of monoamines. nih.gov Although the primary substrate specificity is for primary, secondary, and tertiary amines, the structural similarity of the amidine group to an amine suggests a potential, though likely minor, role for MAO in its metabolism. Metabolites of other drugs, such as p-hydroxyamphetamine, have been shown to be inhibitors of MAO-A activity. nih.gov

UDP-Glucuronosyltransferase (UGT): This family of enzymes is central to Phase II metabolism, catalyzing the glucuronidation of various functional groups to increase water solubility and facilitate excretion. nih.gov The hydroxyl group on the phenyl ring of p-Hydroxyphenylacetamidine is a prime target for glucuronidation by UGT enzymes. xenotech.comyoutube.com This conjugation reaction would attach a glucuronic acid moiety, significantly increasing the polarity of the molecule.

Table 2: Potential Enzyme Involvement in p-Hydroxyphenylacetamidine Biotransformation

| Enzyme System | Metabolic Phase | Potential Reaction | Target Site on Molecule |

|---|---|---|---|

| Cytochrome P450 (CYP450) | Phase I | Aromatic Hydroxylation | Phenyl Ring |

| Monoamine Oxidase (MAO) | Phase I | Oxidative Deamination (potential) | Amidine Group |

| UDP-Glucuronosyltransferase (UGT) | Phase II | Glucuronidation | Hydroxyl (-OH) Group |

This table outlines the probable roles of key enzyme systems based on the chemical structure of p-Hydroxyphenylacetamidine.

Theoretical and Predictive Metabolic Fate Studies

In modern drug discovery, in silico (computational) models are increasingly used to predict the metabolic fate of compounds before extensive laboratory testing. news-medical.net These predictive tools can be broadly categorized into ligand-based and structure-based methods. nih.govresearchgate.net They aim to identify potential sites of metabolism (SOM) on a molecule and predict which enzyme isoforms are likely to be involved. nih.goveurekaselect.com

For this compound, while specific predictive studies have not been published, the application of such in silico tools would likely yield the following predictions:

Site of Metabolism Prediction: The aromatic ring and the amidine functional group would be highlighted as potential sites for metabolism. The phenolic hydroxyl group would be identified as a probable site for Phase II conjugation.

Enzyme Prediction: Models would likely predict the involvement of major hepatic CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) for any oxidative metabolism and UGT enzymes (e.g., UGT1A family) for glucuronidation. xenotech.comresearchgate.net

These computational approaches help prioritize experimental studies and can guide the design of new chemical entities with more favorable metabolic profiles. nih.gov

General Metabolic Pathways Involving Amidine-Containing Compounds in Biochemical Systems

The amidine functional group, characterized by the RC(=NH)NH2 structure, is found in various drugs and bioactive compounds. wikipedia.org Its strong basicity means it is typically protonated at physiological pH, forming an amidinium ion, which can engage in strong electrostatic and hydrogen-bond interactions with biological targets. nih.gov

The metabolic fate of the amidine group itself can be complex and is not as extensively characterized as that of other functional groups. However, several general principles apply:

Hydrolytic Stability: While amidines can be susceptible to hydrolysis to the corresponding carboxylic acid and ammonia, this process is often slow under physiological conditions. The stability can be highly dependent on the surrounding molecular structure.

Enzymatic Inhibition: Many amidine-containing compounds are designed as inhibitors of enzymes that process arginine, such as nitric oxide synthase (NOS) and dimethylarginine dimethylaminohydrolase (DDAH), due to the structural mimicry between the amidinium ion and the guanidinium group of arginine. nih.gov

Phase II Conjugation: While the amidine group itself is not typically a direct substrate for common Phase II reactions, other functional groups on the molecule, such as the hydroxyl group in p-Hydroxyphenylacetamidine, will undergo conjugation, which is often the primary route of elimination for such compounds.

Minimal Phase I Metabolism of the Amidine Group: The amidine functional group is often relatively resistant to Phase I metabolism compared to other nitrogen-containing moieties. Metabolism of amidine-containing drugs frequently occurs at other, more labile sites on the molecule. acs.org

Future Directions and Emerging Research Avenues for P Hydroxyphenylacetamidine Hydrochloride

Advanced Computational Design and Optimization of Novel Analogues

The future of drug discovery and materials science is increasingly reliant on computational methods to predict and refine molecular properties, thereby accelerating the development of new chemical entities. For p-Hydroxyphenylacetamidine hydrochloride, in silico techniques offer a powerful strategy to design and optimize novel analogues with enhanced activity, selectivity, and improved physicochemical properties.

Advanced computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are central to this effort. researchgate.net QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing the structural features of this compound and its derivatives, researchers can identify the key molecular descriptors that govern their functional effects. This knowledge allows for the rational design of new analogues where specific structural modifications are made to maximize desired outcomes.

These computational strategies enable a targeted approach to analogue design, moving beyond traditional trial-and-error synthesis. The integration of machine learning algorithms with these models further enhances their predictive power, allowing for the screening of vast virtual libraries of compounds to identify promising candidates for synthesis and experimental validation.

Exploration of New Mechanistic Paradigms (in vitro and theoretical)

Understanding the precise mechanism of action (MoA) is fundamental to leveraging any compound's full potential. For this compound, future research will delve into new mechanistic paradigms using a combination of sophisticated in vitro experiments and theoretical modeling. This dual approach allows for both empirical observation of cellular effects and computational prediction of molecular interactions, providing a comprehensive picture of the compound's biological role.

In vitro studies form the bedrock of mechanistic exploration. High-throughput screening (HTS) assays can rapidly test the compound against a wide array of biological targets, such as enzymes and receptors, to identify potential interactions. Techniques like differential scanning fluorimetry (DSF) can assess protein stability changes upon ligand binding, offering clues about direct molecular targets. Further cellular assays can investigate downstream effects, including changes in gene expression, protein phosphorylation cascades, and metabolic pathways. These experiments are crucial for generating hypotheses about the compound's MoA that can then be tested more rigorously.

Complementing these experimental methods, theoretical studies provide invaluable insights into the underlying molecular principles. Quantum mechanics (QM) calculations can be used to analyze the electronic structure of this compound, revealing details about its reactivity and potential to form specific types of chemical bonds. Molecular dynamics (MD) simulations can model the behavior of the compound and its target protein over time, illustrating the dynamics of their interaction and the conformational changes that may occur upon binding. These theoretical approaches can help explain experimental observations and guide the design of new experiments to probe the MoA further.

By combining detailed in vitro functional assays with predictive theoretical calculations, researchers can move beyond simplistic models of interaction and explore more complex and dynamic mechanistic paradigms, such as allosteric modulation or interference with protein-protein interactions.

Development of Specialized Analytical Methodologies for Complex Research Matrices

The ability to accurately detect and quantify a compound in complex biological and environmental samples is critical for research and development. Future efforts will focus on creating highly sensitive and selective analytical methodologies for this compound, particularly for its detection in challenging research matrices like plasma, tissues, and cell lysates.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone of analytical chemistry. sigmaaldrich.comnih.gov For this compound, the development of novel reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) methods can offer improved separation from endogenous matrix components. researchgate.net Optimization of parameters such as the column chemistry, mobile phase composition (including pH and organic modifiers), and flow rate is essential to achieve the best resolution and peak shape. nih.govresearchgate.net

Coupling HPLC with tandem mass spectrometry (MS/MS) provides an exceptional level of sensitivity and specificity. researchgate.net An LC-MS/MS method allows for the unambiguous identification and quantification of the target analyte, even at very low concentrations. researchgate.net The development of such methods involves optimizing the mass spectrometer settings, including the selection of precursor and product ions for multiple reaction monitoring (MRM), to minimize interference and maximize signal intensity. researchgate.netresearchgate.net

Sample preparation is another critical aspect, as complex matrices often contain interfering substances that can suppress the analyte signal. researchgate.net Future research will likely explore advanced sample cleanup techniques, such as solid-phase extraction (SPE) with tailored sorbents or ultrafiltration, to efficiently isolate this compound from proteins and other macromolecules before analysis. researchgate.net The goal is to develop robust and validated methods that can be reliably applied in diverse research settings.

| Technique | Key Optimization Parameters | Typical Application |

|---|---|---|

| HPLC-UV | Column Type (e.g., C18), Mobile Phase (Acetonitrile/Buffer), Wavelength, Flow Rate | Quantification in simpler matrices, quality control |

| LC-MS/MS | Ionization Mode (ESI), Precursor/Product Ions, Collision Energy, Gradient Elution | Trace-level quantification in complex biological samples (plasma, tissue) |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Ultrafiltration | Removal of interfering components from the sample matrix |

Integration of Multi-Omics Data in Biochemical Investigations

The era of systems biology offers a holistic approach to understanding the effects of chemical compounds on biological systems. Future biochemical investigations of this compound will increasingly rely on the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This powerful approach can uncover novel mechanisms of action and identify unexpected biological effects that are not apparent from single-target studies. researchgate.netnih.gov

By treating cells or organisms with this compound and subsequently analyzing changes across multiple molecular layers, researchers can build a comprehensive map of its biological impact.

Transcriptomics (e.g., RNA-Seq) reveals changes in gene expression, highlighting the cellular pathways that are activated or suppressed by the compound. researchgate.net

Proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression. nih.gov

Metabolomics analyzes the global profile of small-molecule metabolites, offering a direct readout of the compound's effect on cellular biochemistry and bioenergetics. researchgate.netbiorxiv.org

The true power of this approach lies in the integration of these disparate datasets. researchgate.net By using sophisticated bioinformatic tools and machine learning models, scientists can identify correlations and causal links between changes at the gene, protein, and metabolite levels. researchgate.net This can reveal entire networks of interactions affected by the compound, potentially identifying novel targets or off-target effects. For a compound like this compound, a multi-omics strategy could uncover previously unknown roles in cellular processes, paving the way for new research applications. This unbiased, data-driven approach is essential for elucidating the complex biological activities of small molecules in the post-genomic era. nih.gov

Role as a Reference Material in Specific Research Areas

In analytical science, the availability of high-purity reference materials is fundamental for ensuring the accuracy, reliability, and reproducibility of experimental results. This compound is positioned to serve as a crucial reference material in several specific research areas, particularly in pharmaceutical quality control and forensic and toxicological analysis.

As an analytical standard, a well-characterized sample of this compound with a certified purity is used to calibrate instruments and validate analytical methods. sigmaaldrich.com For example, in the synthesis of pharmaceuticals where it might be a related substance or impurity, its reference standard is essential for developing methods to detect and quantify its presence in the final drug product. mdpi.com This is a critical component of regulatory compliance and ensures the safety and quality of medicines.

In forensic and toxicology laboratories, reference materials are necessary for the unambiguous identification of compounds in biological samples. The availability of a this compound standard allows for its inclusion in screening libraries for techniques like gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS. sigmaaldrich.comsigmaaldrich.com

The utility of a compound as a reference material is defined by its documented properties. These are meticulously determined and provided in a certificate of analysis.

| Property | Description | Importance |

|---|---|---|

| Purity/Assay | The percentage of the pure compound, often determined by techniques like HPLC or titration. | Ensures accurate quantification in analytical methods. |

| Chemical Formula | C₈H₁₁ClN₂O | Defines the elemental composition and molecular weight. |

| CAS Number | 5463-53-6 | A unique numerical identifier for the specific chemical substance. |

| Storage Conditions | Specifies the required temperature and conditions (e.g., -20°C) to maintain stability. | Guarantees the integrity of the standard over time. |

The continued availability and thorough characterization of this compound as a reference material will underpin the quality and validity of research in all areas where its detection and quantification are important.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling p-Hydroxyphenylacetamidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Lock cabinets to restrict unauthorized access, as recommended for carcinogenic compounds .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water sprays to prevent aerosolization .

- Disposal : Follow local regulations for hazardous waste disposal. Incinerate at approved facilities to ensure complete degradation .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with certified reference standards .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns against theoretical values .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical composition .

- Impurity Profiling : Identify by-products (e.g., unreacted precursors) via thin-layer chromatography (TLC) using silica gel plates .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and amidine NH signals (δ 8.5–9.0 ppm). Use deuterated DMSO for solubility .

- 13C NMR : Confirm carbonyl (C=O, ~170 ppm) and aromatic carbons .

- FT-IR : Detect amidine C=N stretches (~1640 cm⁻¹) and O-H bonds (~3200 cm⁻¹) from the hydrochloride salt .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Reaction Parameters :

- Temperature : Conduct condensation reactions between p-hydroxyphenylacetonitrile and ammonia at 60–80°C to balance reaction rate and by-product formation .

- Catalysts : Test Lewis acids (e.g., ZnCl₂) to enhance amidine formation efficiency .

- Purification : Use recrystallization from ethanol/water (1:3) to remove unreacted starting materials. Monitor purity via HPLC after each step .

Q. How should researchers resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR and MS data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

- Contamination Checks : Re-run samples after purification and confirm solvent peaks are absent (e.g., DMSO-d6 in 1H NMR) .

- Collaborative Analysis : Share data with specialized labs for independent verification, especially for novel derivatives .

Q. What strategies are effective for assessing the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 48 hours. Monitor degradation via HPLC .

- Photostability : Expose to UV light (365 nm) and compare pre-/post-exposure FT-IR spectra .

- pH Stability : Dissolve in buffers (pH 2–12) and track changes in UV-Vis absorbance at λ_max .

Q. How can researchers design assays to study the biological activity of this compound?

- Methodological Answer :

- In Vitro Models :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ calculations .

- Cell Viability : Treat mammalian cells (e.g., HEK293) with 0.1–100 µM compound and measure ATP levels via luminescence .

- Positive Controls : Include known inhibitors (e.g., leupeptin for protease assays) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.